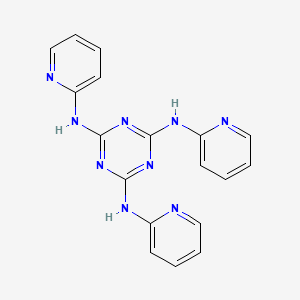
2-N,4-N,6-N-tripyridin-2-yl-1,3,5-triazine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N,4-N,6-N-tripyridin-2-yl-1,3,5-triazine-2,4,6-triamine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of a triazine ring substituted with three pyridine groups, making it a highly versatile molecule.
Méthodes De Préparation
The synthesis of 2-N,4-N,6-N-tripyridin-2-yl-1,3,5-triazine-2,4,6-triamine typically involves the sequential nucleophilic substitution of cyanuric chloride with pyridine derivatives. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The process can be summarized as follows :
Step 1: Cyanuric chloride is reacted with pyridine in the presence of a base (e.g., triethylamine) to form an intermediate.
Step 2: The intermediate undergoes further substitution with additional pyridine molecules to yield the final product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-N,4-N,6-N-tripyridin-2-yl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridine groups can be replaced with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like DMF, catalysts such as palladium, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction .
Applications De Recherche Scientifique
2-N,4-N,6-N-tripyridin-2-yl-1,3,5-triazine-2,4,6-triamine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-N,4-N,6-N-tripyridin-2-yl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity and cellular processes . The exact molecular targets and pathways involved depend on the specific application and the nature of the coordination complex formed.
Comparaison Avec Des Composés Similaires
2-N,4-N,6-N-tripyridin-2-yl-1,3,5-triazine-2,4,6-triamine can be compared with other similar compounds, such as:
2,4,6-Tri(4-pyridyl)-1,3,5-triazine: Similar in structure but with different substituents, leading to variations in chemical reactivity and applications.
N,N-Dimethyl-1,3,5-triazine-2,4,6-triamine: Another triazine derivative with distinct properties and uses.
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Known for its use in the formation of coordination polymers and MOFs.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and physical properties, making it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C18H15N9 |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
2-N,4-N,6-N-tripyridin-2-yl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C18H15N9/c1-4-10-19-13(7-1)22-16-25-17(23-14-8-2-5-11-20-14)27-18(26-16)24-15-9-3-6-12-21-15/h1-12H,(H3,19,20,21,22,23,24,25,26,27) |
Clé InChI |
XTWCCTFKPZDWAP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)NC2=NC(=NC(=N2)NC3=CC=CC=N3)NC4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


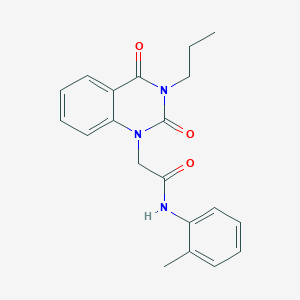
![N-[(2-iodophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12506769.png)
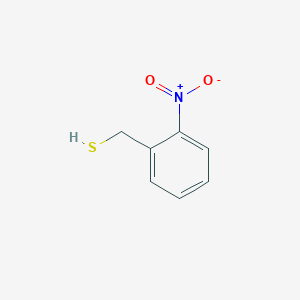
![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]hexanamide](/img/structure/B12506774.png)
![Ethyl 1-(1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B12506779.png)
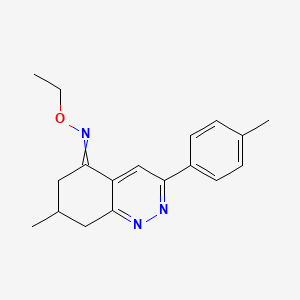
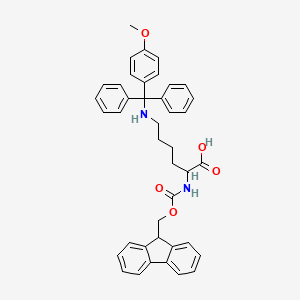

![N-[1-(dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B12506803.png)

![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-ylmethyl}pyridine](/img/structure/B12506812.png)
![1-[6-(Benzyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-[(tert-butyldimethylsilyl)oxy]ethyl acetate](/img/structure/B12506825.png)
![N-(2,4-difluorophenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12506841.png)
![Sodium 2-amino-3-{[2,3-bis(hexadecanoyloxy)propyl phosphonato]oxy}propanoic acid](/img/structure/B12506846.png)
